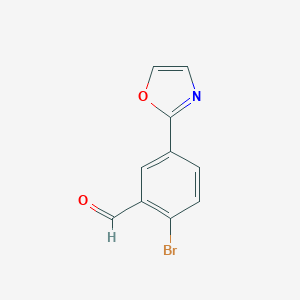

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Cat. No. B060646

Key on ui cas rn:

176961-43-6

M. Wt: 252.06 g/mol

InChI Key: ZVOZUMCLFHQEPJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06639082B2

Procedure details

A 1 L round bottom flask was charged with 2-[4-bromo-3-(dibromomethyl)-phenyl]-5-methoxy-oxazoline (27.8 g, 67.1 mmol), DBU (24.1 mL, 161.2 mmol) and morpholine (56.4 mL, 646.7 mmol). The mixture was heated at 60° C. for 2.5 hours. HPLC indicated the starting material had disappeared. The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath. The stirring stopped. Potassium tert-butoxide (1 M in THF, 350 mL) was added dropwise in 0.5 hours. The stirring started after ˜20 mL of potassium tert-butoxide THF solution was added. The reaction mixture was warmed up to RT and stirred at RT for 5 hours. It was put aside in a −40° C. freezer for 13 hours and then was stirred at RT for another 2 hours. The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath. HCl (6N, cold, 214 mL) was added dropwise in 15 minutes. The mixture was stirred at 0° C. to RT in 0.5 hours. It was transferred to a 2 L separatory funnel, diluted with EtOAc (300 mL) and water (300 mL). The aqueous layer was separated and extracted with EtOAc (300 mL×2). The organic layers were combined and the combined organic phase was washed with brine/1N HCl mixture (200 mL/30 mL ), brine/water mixture (200 mL/30 mL×2) and brine (230 mL×2). It was dried over MgSO4 (50 g) for 0.5 hours and concentrated to 21.3 g of semi solid. The crude semi solid was dissolved in warm THF (60 mL). The THF solution was added dropwise to a mixture of refluxing cyclohexane (600 mL) and charcoal (3.6 g). The mixture was stirred without heat for 0.5 hours and was heated to reflux. It was filtered through a celite pad and the pad was washed with a hot mixture of cyclohexane/THF (90 mL/9 mL×3). The filtrate was concentrated to 14.1 g of yellowish white solid. The charcoal treated crude product was dissolved in cyclohexane (300 mL) at reflux. Crystallization occurred upon cooling to RT. The mixture was stirred at RT for 4 hours and then at 4° C. for 13 hours. The 2-[4-Bromo-3-(formyl)-phenyl]oxazole was collected by filtration and was suction dried at RT for 13 h. It was obtained as an off-white solid in 72.3% yield, HPLC area percent 99.8. The 1H NMR and mass spectra were consistent with the assigned structure.

Name

2-[4-bromo-3-(dibromomethyl)-phenyl]-5-methoxy-oxazoline

Quantity

27.8 g

Type

reactant

Reaction Step One

[Compound]

Name

potassium tert-butoxide THF

Quantity

20 mL

Type

reactant

Reaction Step Three

Yield

72.3%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10](OC)[CH2:11][N:12]=2)=[CH:4][C:3]=1[CH:15](Br)Br.C1CCN2C(=NCCC2)CC1.N1CC[O:32]CC1.CC(C)([O-])C.[K+].Cl>CCOC(C)=O.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][N:12]=2)=[CH:4][C:3]=1[CH:15]=[O:32] |f:3.4|

|

Inputs

Step One

|

Name

|

2-[4-bromo-3-(dibromomethyl)-phenyl]-5-methoxy-oxazoline

|

|

Quantity

|

27.8 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C=C1)C=1OC(CN1)OC)C(Br)Br

|

|

Name

|

|

|

Quantity

|

24.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC2=NCCCN2CC1

|

|

Name

|

|

|

Quantity

|

56.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Three

[Compound]

|

Name

|

potassium tert-butoxide THF

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

214 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at RT for 5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed up to RT

|

WAIT

|

Type

|

WAIT

|

|

Details

|

It was put aside in a −40° C. freezer for 13 hours

|

|

Duration

|

13 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred at RT for another 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at 0° C. to RT in 0.5 hours

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was transferred to a 2 L separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc (300 mL×2)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic phase was washed with brine/1N HCl mixture (200 mL/30 mL ), brine/water mixture (200 mL/30 mL×2) and brine (230 mL×2)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

It was dried over MgSO4 (50 g) for 0.5 hours

|

|

Duration

|

0.5 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to 21.3 g of semi solid

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude semi solid was dissolved in warm THF (60 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The THF solution was added dropwise to a mixture of refluxing cyclohexane (600 mL) and charcoal (3.6 g)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without heat for 0.5 hours

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

It was filtered through a celite pad

|

WASH

|

Type

|

WASH

|

|

Details

|

the pad was washed with a hot mixture of cyclohexane/THF (90 mL/9 mL×3)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated to 14.1 g of yellowish white solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The charcoal treated crude product

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in cyclohexane (300 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon cooling to RT

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at RT for 4 hours

|

|

Duration

|

4 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at 4° C. for 13 hours

|

|

Duration

|

13 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The 2-[4-Bromo-3-(formyl)-phenyl]oxazole was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at RT for 13 h

|

|

Duration

|

13 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was obtained as an off-white solid in 72.3% yield, HPLC area percent 99.8

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC1=C(C=C(C=C1)C=1OC=CN1)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 72.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |